

# Investigating the Structural Novelty of Cyclopetide 2: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to establishing the structural novelty of "**Cyclopetide 2**," a newly isolated macrocyclic peptide. The following sections detail the experimental protocols for its characterization, present quantitative data in a structured format, and illustrate the investigative workflow.

### **Quantitative Data Summary**

The structural elucidation of **Cyclopetide 2** was accomplished through a combination of high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The key quantitative findings are summarized below.



Parameter	Value	Method	Significance
Molecular Weight (Monoisotopic)	876.4255 Da	HR-ESI-MS	Provides the elemental composition (C42H56N8O10S2).
MS/MS Fragmentation lons (m/z)	763.36, 649.29, 534.24, 419.18, 304.13, 189.07	HR-ESI-MS/MS	Reveals the amino acid sequence and connectivity.
<sup>1</sup> H Chemical Shifts (ppm)	See detailed NMR data	2D <sup>1</sup> H- <sup>1</sup> H TOCSY, ROESY	Assigns protons to specific amino acid residues and provides distance constraints for 3D structure calculation.
<sup>13</sup> C Chemical Shifts (ppm)	See detailed NMR data	2D <sup>1</sup> H- <sup>13</sup> C HSQC, HMBC	Assigns carbons to specific amino acid residues, confirming the amino acid identities.
<sup>3</sup> J(HNHα) Coupling Constants (Hz)	> 8.0 Hz for 5 residues	1D ¹H NMR	Indicates a β-sheet- like conformation for a significant portion of the peptide backbone.
Inter-residue Hα-Hα ROEs	Present between Cys¹-Cys <sup>6</sup> , Cys²-Cys <sup>5</sup>	2D ROESY	Confirms the proximity of cysteine residues involved in disulfide bonding.

# Experimental Protocols High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)



Objective: To determine the precise molecular weight and elemental composition of **Cyclopetide 2**.

#### Methodology:

- A solution of Cyclopetide 2 (1 mg/mL) was prepared in 50% acetonitrile/water with 0.1% formic acid.
- The solution was infused into a Q-Exactive Orbitrap mass spectrometer at a flow rate of 5  $\mu$ L/min.
- The instrument was operated in positive ion mode with a spray voltage of 3.5 kV and a capillary temperature of 275°C.
- Full scan mass spectra were acquired over a mass range of m/z 150-2000 with a resolution of 140,000.
- For MS/MS analysis, the parent ion corresponding to [M+H]<sup>+</sup> was isolated and subjected to higher-energy collisional dissociation (HCD) with a normalized collision energy of 30%.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Objective: To determine the amino acid sequence, three-dimensional structure, and disulfide bond connectivity of **Cyclopetide 2**.

#### Methodology:

- A 5 mg sample of Cyclopetide 2 was dissolved in 0.5 mL of 90% H<sub>2</sub>O/10% D<sub>2</sub>O containing 0.05% trifluoroacetic acid-d.
- All NMR experiments were performed on a Bruker Avance III 800 MHz spectrometer equipped with a cryoprobe.
- The following 2D NMR experiments were acquired at 298 K:
  - TOCSY (Total Correlation Spectroscopy): To identify the spin systems of the amino acid residues.

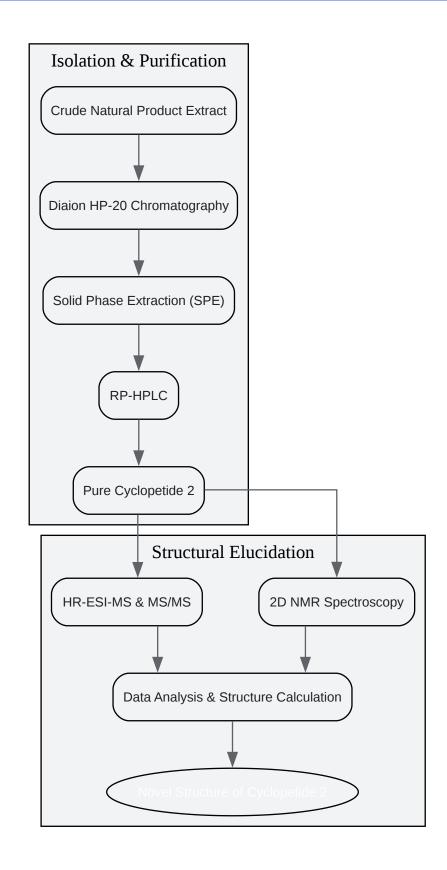


- ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons and establish sequential connectivities and long-range distance restraints.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, aiding in sequence determination and side-chain assignments.
- NMR data were processed using TopSpin and analyzed with CARA (Computer Aided Resonance Assignment).
- The 3D structure was calculated using CYANA based on the distance restraints obtained from ROESY spectra and dihedral angle restraints derived from <sup>3</sup>J(HNHα) coupling constants.

#### **Visualizations**

The following diagrams illustrate the key workflows and structural features of the **Cyclopetide 2** investigation.

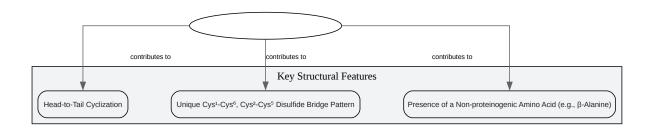




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Figure 1: Experimental workflow for the isolation and structural elucidation of Cyclopetide 2.





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**Figure 2:** Logical relationship of key structural features contributing to the novelty of **Cyclopetide 2**.

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